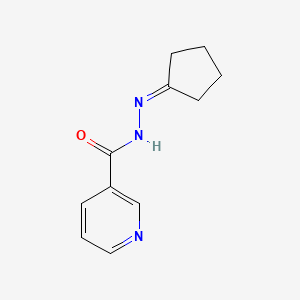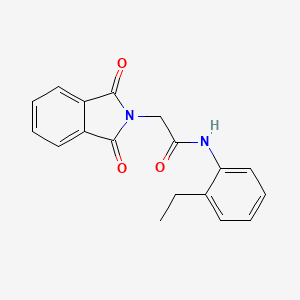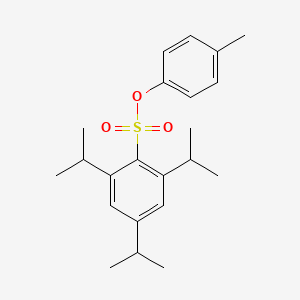
N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-ベンゾジオキソール-5-イル)-6-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ヘキサンアミドは、ベンゾジオキソール環とイソインドール環の存在を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(1,3-ベンゾジオキソール-5-イル)-6-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ヘキサンアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ベンゾジオキソールとイソインドールの中間体の調製から始まり、その後、一連の縮合反応によって結合されます。これらの反応で一般的に使用される試薬には、アシルクロリド、アミン、パラジウムまたは銅錯体などの触媒が含まれます。反応条件は、多くの場合、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を必要とします。
工業生産方法
工業的な設定では、この化合物の生産は、反応条件が収率と純度を高くするために厳密に制御される大規模なバッチ反応器で行う場合があります。温度、圧力、pHなどのパラメーターを監視および調整するための自動システムの使用は、合成プロセスを最適化するために一般的です。
化学反応の分析
反応の種類
N-(1,3-ベンゾジオキソール-5-イル)-6-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ヘキサンアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、アミン誘導体を生成することができます。
置換: ベンゾジオキソール環とイソインドール環は、求電子置換反応と求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロアルカン、強力な塩基または酸などの試薬は、目的の置換に応じて使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元は一般的にアミンを生成します。
科学研究への応用
N-(1,3-ベンゾジオキソール-5-イル)-6-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ヘキサンアミドは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 薬理学的特性と潜在的な治療用途について調査されています。
産業: 新素材と化学プロセスの開発に利用されます。
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
N-(1,3-ベンゾジオキソール-5-イル)-6-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ヘキサンアミドがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、またはその他のタンパク質であり、生化学的経路の調節につながります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なる場合があります。
類似化合物の比較
類似化合物
N-(1,3-ベンゾジオキソール-5-イル)-2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)アセトアミド: 構造的に類似していますが、炭素鎖の長さが異なります。
N-(1,3-ベンゾジオキソール-5-イル)-4-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ブタンアミド: 炭素鎖が短い別の類似化合物です。
独自性
N-(1,3-ベンゾジオキソール-5-イル)-6-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ヘキサンアミドは、官能基の特定の組み合わせと炭素鎖の長さのためにユニークです。これらは、反応性と他の分子との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-hexanamide: Lacks the isoindole moiety.
6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide: Lacks the benzodioxole moiety.
N-(2H-1,3-Benzodioxol-5-yl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide: Shorter linker.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to the combination of benzodioxole and isoindole moieties linked by a hexanamide chain, which may confer unique biological properties and reactivity compared to its analogs.
特性
分子式 |
C21H20N2O5 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C21H20N2O5/c24-19(22-14-9-10-17-18(12-14)28-13-27-17)8-2-1-5-11-23-20(25)15-6-3-4-7-16(15)21(23)26/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,22,24) |
InChIキー |
RCBJQOBDXBNURE-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11703874.png)
![N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11703885.png)

![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B11703898.png)



![(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11703910.png)

![(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11703931.png)
![Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-](/img/structure/B11703932.png)
![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11703933.png)
![1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)
